molecular formula C17H15FN6OS B10922428 7-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

7-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B10922428
M. Wt: 370.4 g/mol
InChI Key: OXNFSTUBCRVFRI-UHFFFAOYSA-N
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Description

7-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one: is a complex organic compound that features a unique combination of triazole, pyrazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-fluorophenylhydrazine with methyl isothiocyanate under reflux conditions.

    Attachment of the Sulfanyl Group: The triazole intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: The final step involves cyclization of the intermediate with a suitable diketone under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyrazolo[1,5-a]pyrimidine core, leading to partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazoles and Pyrazoles: From reduction reactions.

    Substituted Fluorophenyl Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
  • Carfentrazone-ethyl

Uniqueness

Compared to similar compounds, 7-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its unique combination of functional groups and ring systems

Properties

Molecular Formula

C17H15FN6OS

Molecular Weight

370.4 g/mol

IUPAC Name

7-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C17H15FN6OS/c1-10-7-14-19-15(25)8-13(24(14)22-10)9-26-17-21-20-16(23(17)2)11-3-5-12(18)6-4-11/h3-8H,9H2,1-2H3,(H,19,25)

InChI Key

OXNFSTUBCRVFRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)CSC3=NN=C(N3C)C4=CC=C(C=C4)F

Origin of Product

United States

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